molecular formula C11H9ClO2S2 B066702 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene CAS No. 175202-24-1

3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene

Cat. No.: B066702
CAS No.: 175202-24-1
M. Wt: 272.8 g/mol
InChI Key: BTQFGBGTXZGTPE-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene is a high-purity chemical intermediate of significant interest in organic synthesis and drug discovery research. This compound features a unique molecular architecture combining a chlorophenyl sulfonyl group with a methyl-substituted thiophene ring, creating a versatile scaffold for the development of novel bioactive molecules. Its primary research application lies in medicinal chemistry, where it serves as a key building block for the synthesis of potential enzyme inhibitors and receptor modulators, particularly those targeting sulfonyltransferase and other sulfur-metabolizing enzymes. The electron-withdrawing sulfonyl group adjacent to the electron-rich thiophene heterocycle creates a polarized system that can interact with biological targets through specific hydrogen bonding and dipole interactions. Researchers utilize this compound extensively in structure-activity relationship (SAR) studies, lead optimization, and library synthesis for pharmaceutical and agrochemical research. Additionally, its structural properties make it a valuable precursor in materials science for developing organic semiconductors and nonlinear optical materials. This product is provided exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S2/c1-8-6-15-7-11(8)16(13,14)10-4-2-9(12)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFGBGTXZGTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381078
Record name 3-(4-Chlorobenzene-1-sulfonyl)-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-24-1
Record name 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorobenzene-1-sulfonyl)-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Sulfonylation

In a standard procedure, 4-methylthiophene (1.0 equiv) is reacted with 4-chlorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C. Pyridine (1.5 equiv) is added as both a base and catalyst to neutralize HCl generated during the reaction. The mixture is stirred for 12–24 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solution is washed with dilute HCl to remove excess pyridine, followed by sodium bicarbonate and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Key Parameters:

ParameterValue/Range
Temperature0–5°C (initial), then rt
Reaction Time12–24 hours
SolventDichloromethane
Yield65–75% (crude)

Solvent Effects

Alternative solvents such as acetonitrile or hexafluoroisopropanol (HFIP) have been explored to enhance reaction efficiency. HFIP, a strong hydrogen-bond donor, stabilizes charged intermediates, potentially accelerating sulfonylation. Trials in HFIP at 50°C reduced reaction time to 6–8 hours but required careful control to avoid side reactions.

Catalytic Approaches

Brønsted Acid Catalysis

Recent advances employ p-toluenesulfonic acid (PTSA) as a catalyst in sulfonylation reactions. In a modified protocol, 4-methylthiophene and 4-chlorobenzenesulfonyl chloride are combined in HFIP with 10 mol% PTSA at 50°C. This method achieves 80–85% yield within 6 hours, attributed to PTSA’s dual role in activating the sulfonyl chloride and stabilizing the transition state.

Advantages:

  • Reduced reaction time (6 vs. 24 hours)

  • Higher yields (80–85% vs. 65–75%)

  • Tolerance to moisture compared to base-mediated routes

Green Chemistry Considerations

Efforts to improve sustainability include substituting HFIP with cyclopentyl methyl ether (CPME), a greener solvent. Preliminary data show comparable yields (78–82%) under identical catalytic conditions, with the added benefit of easier solvent recovery.

Workup and Purification

Isolation Techniques

Post-reaction mixtures are typically subjected to aqueous workup, followed by column chromatography using silica gel and a hexane/ethyl acetate gradient (5:1 to 3:1). Recrystallization from ethanol/water (4:1) yields high-purity product (≥98% by HPLC).

Recrystallization Data:

Solvent SystemPurity (%)Recovery (%)
Ethanol/Water98.570–75
Isopropyl Alcohol97.265–70

Scalability Challenges

Industrial-scale production faces challenges in controlling exothermicity during sulfonylation. Continuous flow reactors with in-line cooling have been proposed to mitigate this, enabling safer scale-up while maintaining yields >80%.

Characterization and Analytical Validation

Spectroscopic Data

NMR Spectroscopy:

  • ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.21 (s, 1H, Th-H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 144.2 (C-SO₂), 138.5 (Th-C), 129.8–127.6 (ArC), 15.3 (CH₃).

IR Spectroscopy:

  • Strong absorptions at 1350 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch).

Mass Spectrometry:

  • ESI-MS: m/z 298.0 [M+H]⁺ (calc. 298.03 for C₁₁H₉ClO₂S₂).

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water = 70:30, 1.0 mL/min) confirms purity ≥98% with a retention time of 6.8 minutes.

Mechanistic Insights

The sulfonylation proceeds via an electrophilic aromatic substitution mechanism:

  • Activation: 4-Chlorobenzenesulfonyl chloride reacts with the base or acid catalyst to generate a reactive sulfonium ion.

  • Electrophilic Attack: The sulfonium ion attacks the electron-rich 3-position of 4-methylthiophene, forming a Wheland intermediate.

  • Deprotonation: Loss of a proton restores aromaticity, yielding the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • The compound is widely used as a precursor in the synthesis of more complex organic molecules. Its sulfonyl group facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Synthetic Routes : The typical synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylthiophene in the presence of bases like triethylamine under anhydrous conditions to prevent hydrolysis. Purification methods include recrystallization or column chromatography.

Biological Applications

Antimicrobial and Anticancer Properties

  • Recent studies have investigated the compound's biological activities, particularly its antimicrobial and anticancer potential. The sulfonyl group enhances the compound's ability to interact with biological targets, making it a candidate for drug development.
  • Mechanism of Action : The sulfonyl moiety can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Case Study: Anticancer Activity

  • Research has shown that compounds similar to 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related sulfonyl derivatives have demonstrated their ability to induce apoptosis in colon adenocarcinoma cells .

Pharmaceutical Development

Drug Candidate Exploration

  • The compound has been explored as a potential drug candidate due to its ability to modulate biological pathways. Its interactions with specific molecular targets make it suitable for further pharmacological studies.
  • Pharmacokinetics and Bioavailability : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

Material Science

Development of Advanced Materials

  • In industry, 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene is utilized in developing advanced materials such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate

  • Structure : Thiophene core with sulfonyl at position 4, methylthio (-S-CH₃) at position 5, and an ester group at position 2.
  • Key Differences: The sulfonyl group is at position 4 instead of 3, altering electronic distribution. Additional substituents (amino, methylthio, ester) introduce steric hindrance and modify solubility.
  • However, the methylthio group may reduce polarity .

(±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide

  • Structure: Tetrahydrothiophene (saturated ring) with sulfonyl and isobutylamino (-NH-C(CH₃)₂) groups.
  • Key Differences :
    • Saturation of the thiophene ring reduces aromaticity, affecting electronic properties and planarity.
    • The 1,1-dioxide moiety increases polarity and may influence metabolic stability.
  • Implications : The saturated ring likely reduces π-π stacking interactions, limiting applications in contexts requiring planar aromatic systems .

3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic Acid

  • Structure: Benzene ring with sulfanyl (-S-) at position 3 and nitro (-NO₂) at position 4.
  • Key Differences :
    • Sulfanyl (electron-donating) vs. sulfonyl (electron-withdrawing) alters electronic effects.
    • Nitro group introduces strong electron withdrawal and acidity.
  • Implications: The sulfanyl group may decrease stability under oxidative conditions compared to sulfonyl derivatives.

Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

  • Structure : Thiazole core with chlorophenyl, methylsulfanyl (-S-CH₃), and thioxo (-C=S) groups.
  • Key Differences :
    • Thiazole vs. thiophene core changes heteroatom arrangement (N vs. S).
    • Thioxo and ester groups introduce diverse reactivity.
  • Implications : The thiazole ring may enhance metabolic resistance compared to thiophene, while the thioxo group could participate in metal coordination .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents (Positions) Key Properties/Activities
3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene Thiophene -SO₂- (3), -CH₃ (4) High polarity, potential antimicrobial
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate Thiophene -SO₂- (4), -NH₂ (3), -S-CH₃ (5), -COOCH₃ (2) Enhanced H-bonding, variable solubility
(±)-3-((4-Chlorophenyl)sulfonyl)-tetrahydrothiophene 1,1-dioxide Tetrahydrothiophene -SO₂-, -NH-C(CH₃)₂ Reduced aromaticity, high polarity
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid Benzene -S- (3), -NO₂ (4) Oxidatively unstable, acidic
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-thiazole-5-carboxylate Thiazole -Cl-C₆H₄ (3), -S-CH₃ (4), -C=S (2), -COOCH₂CH₃ (5) Metal coordination potential

Research Findings and Implications

  • Electronic Effects : Sulfonyl groups enhance electrophilicity, making the target compound more reactive in nucleophilic environments compared to sulfanyl analogs .
  • 4) may modulate efficacy.
  • Solubility and Bioavailability : Esters (e.g., in ) improve solubility, while methyl groups (as in the target compound) balance lipophilicity for membrane penetration.

Biological Activity

3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thiophene ring substituted with a chlorophenyl sulfonyl group and a methyl group. The molecular formula is C11H10ClO2SC_{11}H_{10}ClO_2S, and its CAS number is 175202-24-1.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene exhibit significant antibacterial properties. For instance, a study evaluating various sulfonamide derivatives reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM, indicating potent antibacterial efficacy .

CompoundBacterial StrainIC50 (µM)
3-[(4-Chlorophenyl)sulfonyl]-4-methylthiopheneSalmonella typhi2.14
Similar CompoundsBacillus subtilis0.63

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives of sulfonamides possess mechanisms that inhibit tumor growth by targeting specific pathways involved in cell proliferation. For example, studies have shown that the incorporation of sulfonamide groups enhances the anticancer activity of thiophene derivatives through apoptosis induction in cancer cells .

Enzyme Inhibition

3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is critical for developing treatments for neurodegenerative diseases like Alzheimer's. In a comparative study, several compounds exhibited strong AChE inhibition with IC50 values significantly lower than standard reference compounds .

EnzymeCompoundIC50 (µM)
AChE3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene1.21
UreaseSimilar Compounds6.28

The biological activity of 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The sulfonamide moiety plays a crucial role in binding to active sites of enzymes, thereby inhibiting their function and altering biochemical pathways critical for bacterial growth and cancer cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the efficacy of synthesized sulfonamide derivatives against multiple bacterial strains, highlighting the importance of structural modifications in enhancing antibacterial properties .
  • Anticancer Potential : Research conducted on the anticancer properties of similar thiophene derivatives revealed their potential in inducing apoptosis in human cancer cell lines, suggesting pathways involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. What are the established synthetic routes for 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene, and what characterization data are critical for validation?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-methylthiophene using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key characterization includes:
  • 1H and 13C NMR : To confirm substituent positions and purity. For example, the methyl group on the thiophene ring typically resonates at δ 2.3–2.5 ppm, while sulfonyl protons are absent due to the electron-withdrawing group .
  • Mass Spectrometry : To verify molecular weight (e.g., ESI-MS or HRMS).
  • HPLC Purity Analysis : Ensure ≥95% purity using gradient elution with UV detection at 254 nm .
  • Elemental Analysis : Required for novel compounds to confirm stoichiometry .

Q. How can researchers confirm the molecular structure of 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Use slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane).
  • Data Collection : At 295 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Achieve an R factor ≤0.053 and data-to-parameter ratio ≥17.9 for reliability. The sulfonyl group typically exhibits bond lengths of ~1.43 Å (S=O) and 1.76 Å (S-C) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of sulfonyl-containing vapors.
  • Storage : Keep in a sealed container at 0–6°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene derivatives?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from:
  • Conformational Isomerism : Use variable-temperature NMR to identify dynamic processes.
  • Impurity Interference : Perform column chromatography (silica gel, hexane/ethyl acetate) followed by 2D NMR (HSQC, HMBC) to assign signals unambiguously .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to assess hydrogen bonding or aggregation .

Q. What strategies optimize the solubility of this compound for in vitro biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) combined with aqueous buffers (PBS, pH 7.4).
  • Micellar Encapsulation : Employ surfactants like Tween-80 at 0.1% w/v.
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modification while retaining the sulfonyl-thiophene core .

Q. How can computational modeling predict the reactivity of 3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene in electrophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methyl group directs substitution to the α-position of the thiophene ring.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (sulfonyl group) for reaction planning .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina with a grid box centered on the sulfonyl moiety .

Experimental Design and Data Analysis

Q. What experimental protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Methodological Answer :
  • Standardized Conditions : Fix reaction parameters (temperature: 80°C, time: 12 h, solvent: anhydrous DMF).
  • Inert Atmosphere : Use argon or nitrogen to prevent oxidation of the thiophene ring.
  • Quality Control : Include internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC runs for retention time calibration .

Q. How should researchers analyze conflicting bioactivity data across different cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC50 values using nonlinear regression (GraphPad Prism).
  • Cell Line Validation : Confirm receptor expression (e.g., RT-PCR for sulfonyl-binding proteins).
  • Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates, which may explain variability .

Structural and Functional Insights

Q. What role does the sulfonyl group play in the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in HCl (0.1 M, 37°C) and monitor degradation via LC-MS. The sulfonyl group is hydrolytically stable but may undergo cleavage under prolonged acidic exposure.
  • Mechanistic Studies : Use 18O-labeled water to trace hydrolysis pathways via mass spectrometry .

Q. How can researchers correlate crystallographic data with spectroscopic results for structural validation?

  • Methodological Answer :
  • Overlay Analysis : Compare SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16).
  • Torsional Angle Validation : Match dihedral angles from XRD with NOESY correlations (e.g., spatial proximity of methyl and sulfonyl groups) .

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